molecular formula C24H38O4 B1665121 Antroquinonol CAS No. 1010081-09-0

Antroquinonol

Cat. No. B1665121
M. Wt: 390.6 g/mol
InChI Key: LJTSIMVOOOLKOL-FNRDIUJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antroquinonol is an enone that is cyclohex-2-en-1-one substituted by a hydroxy group at position 4, methoxy groups at positions 2 and 3, a methyl group at position 6 and a (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl group at position 5 (the 4R,5R,6R stereoisomer). It is isolated from the solid-state fermented mycelium of the fungus Antrodia camphorata and has been found to exhibit potent cytotoxicity against a number of human cancer cell lines. However, a synthesis-enabled biological re-examination published in 2016, revealed minimal in vitro and in vivo antitumour activity in preclinical models. It has a role as an antineoplastic agent and a fungal metabolite. It is an enone, a secondary alcohol and an enol ether.
Antroquinonol has been used in trials studying the treatment of Hyperlipidemias, Non-small Cell Lung Cancer, and Non-small Cell Lung Cancer Stage IV.

Scientific Research Applications

Obesity Management

Antroquinonol has shown potential in managing obesity, particularly in reducing abdominal and hepatic fat accumulation in rats fed an obesogenic diet. This effect is attributed to its influence on hepatic lipid metabolism and inflammation modulation (Chen, Yeh, Tan, & Yang, 2019).

Cancer Treatment

Antroquinonol exhibits notable anti-cancer properties, particularly against non-small-cell lung cancer (NSCLC). It has been found to inhibit tumor growth and metastasis in NSCLC cells, potentially through modulating specific gene expression profiles related to cancer progression (Hsieh, Chen, Yu, Wen, Liu, & Yang, 2009).

Immunomodulatory Effects

Research indicates that antroquinonol can exert immunosuppressive effects, particularly on CD8+ T cell proliferation. This capability is significant in resisting depigmentation induced by oxidative stress, suggesting its potential in treating skin-related conditions (Guan, Li, Song, Xu, Li, & Xu, 2017).

Neuroprotective Potential

Antroquinonol has shown promise in neuroprotection, particularly in Alzheimer’s disease models. It appears to lower brain amyloid-β levels and improve spatial learning and memory, indicating its potential therapeutic role in neurodegenerative diseases (Chang, Chen, & Cheng, 2015).

Antidiabetic Properties

In the context of diabetes management, antroquinonol has demonstrated antihyperglycemic properties. It shows potential as an antidiabetic agent through its glucose-lowering effects in both in vitro and in vivo studies (Sulake, Lin, Hsu, Weng, & Chen, 2015).

Cardiovascular Health

Studies suggest that antroquinonol may benefit cardiovascular health. It has been observed to modulate the development of atherosclerosis in animal models, potentially offering a new strategy for preventing this common cardiovascular condition (Lin, Lee, Tzeng, Yang, Ho, Hueng, Chang, Huang, Lin, & Chen, 2014).

properties

CAS RN

1010081-09-0

Product Name

Antroquinonol

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one

InChI

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1

InChI Key

LJTSIMVOOOLKOL-FNRDIUJOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

SMILES

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C

Appearance

Solid powder

Other CAS RN

1010081-09-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+)-antroquinonol A
antroquinonol
antroquinonol A
antroquinonol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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